2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an imidazo[1,5-a]pyridine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and an α-haloketone, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The imidazo[1,5-a]pyridine ring can undergo reduction reactions to form partially or fully saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group is particularly useful in NMR spectroscopy due to its distinct chemical shift.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The imidazo[1,5-a]pyridine ring is a common scaffold in drug design, and the presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the imidazo[1,5-a]pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoro-pyridin-3-yl)ethanone
- 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-yl)ethanone
- 2,2,2-Trifluoro-1-(2-chloro-pyridin-3-yl)ethanone
Uniqueness
Compared to these similar compounds, 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol is unique due to the presence of the imidazo[1,5-a]pyridine ring, which provides additional sites for chemical modification and potential biological activity. The hydroxyl group also offers a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c1-7(2)11-16-9(10(18)12(13,14)15)8-5-3-4-6-17(8)11/h3-7,10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUUIMPDMXWEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CC=C2)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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